molecular formula C7H6FN3 B1445135 4-Fluoro-1H-benzo[d]imidazol-2-amine CAS No. 1249526-67-7

4-Fluoro-1H-benzo[d]imidazol-2-amine

Cat. No. B1445135
M. Wt: 151.14 g/mol
InChI Key: SEBBYGDROFRJJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine involves several steps. One common approach is to react an acid chloride of benzoic acid with potassium thiocyanate (KSCN) and subsequently add 4-(1H-benzo[d]imidazol-2-yl)benzenamine in a one-pot three-step procedure .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1H-benzo[d]imidazol-2-amine consists of a five-membered ring containing fluorine and nitrogen atoms. Spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction, confirm its structure .

Scientific Research Applications

Synthesis Methods and Mechanisms

4-Fluoro-1H-benzo[d]imidazol-2-amine is involved in various synthesis processes. A study by Jha (2005) explores its formation during the synthesis of a candidate antihistamine, detailing an unusual mechanism involving self-catalyzed N-diarylation. Another study by Reddy & Reddy (2010) describes the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, evaluating their antibacterial and antifungal activity.

Antimicrobial Applications

Compounds derived from 4-Fluoro-1H-benzo[d]imidazol-2-amine have shown potential in antimicrobial applications. Binoy et al. (2021) synthesized derivatives for screening antibacterial and antiinflammatory activity. Similarly, Reddy & Reddy (2010) also synthesized novel compounds for assessing their antibacterial and antifungal activity.

Pharmacological Screening

For pharmacological applications, Teffera et al. (2013) conducted a study on a compound derived from 4-Fluoro-1H-benzo[d]imidazol-2-amine as a potential anaplastic lymphoma kinase (ALK) inhibitor for treating cancer.

Dual Receptor Antagonists

In the field of neuropharmacology, Deau et al. (2015) synthesized compounds including 4-Fluoro-1H-benzo[d]imidazol-2-amine derivatives as dual 5-HT7/5-HT2A serotonin receptors ligands, showing potential for CNS applications.

Novel Organic Compounds Synthesis

The molecule is also used in the synthesis of diverse organic compounds. Veltri et al. (2018) describe a novel carbonylative approach to synthesize functionalized benzimidazoimidazoles using 4-Fluoro-1H-benzo[d]imidazol-2-amine.

Metal Ion Detection

In chemical sensing, Kumar et al. (2012) developed a benzimidazole-based optical probe for screening various metal ions, utilizing the properties of 4-Fluoro-1H-benzo[d]imidazol-2-amine.

properties

IUPAC Name

4-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBBYGDROFRJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734445
Record name 4-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-benzo[d]imidazol-2-amine

CAS RN

1249526-67-7
Record name 4-Fluoro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TF Chou, K Li, KJ Frankowski, FJ Schoenen… - …, 2013 - Wiley Online Library
To discover more potent p97 inhibitors, we carried out a structure–activity relationship study of the quinazoline scaffold previously identified from our HTS campaigns. Two improved …

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